2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide
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Overview
Description
2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide is a compound that belongs to the class of benzamides and pyrazoles It features a benzamide core substituted with an amino group and a pyrazole ring, which is further functionalized with a butanoyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide typically involves the condensation of 2-amino-5-aminobenzamide with 4-butanoyl-5-methylpyrazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides and pyrazoles.
Scientific Research Applications
2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor to modulate its signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-acetyl-5-methylpyrazol-1-yl)benzamide
- 2-Amino-5-(4-propionyl-5-methylpyrazol-1-yl)benzamide
- 2-Amino-5-(4-butanoyl-3-methylpyrazol-1-yl)benzamide
Uniqueness
2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanoyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C15H18N4O2 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H18N4O2/c1-3-4-14(20)12-8-18-19(9(12)2)10-5-6-13(16)11(7-10)15(17)21/h5-8H,3-4,16H2,1-2H3,(H2,17,21) |
InChI Key |
ZESBQVHFXWDEAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)N)C(=O)N)C |
Origin of Product |
United States |
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